2-NP-Ahd
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Overview
Description
2-Nitrophenylaminohexane (2-NP-Ahd) is an organic compound characterized by its pale yellow solid form. It is soluble in various organic solvents such as ethanol and dichloromethane. This compound is primarily used as a reducing agent in organic synthesis, particularly for the reduction of carbonyl-containing compounds like ketones and aldehydes into their corresponding alcohols. Additionally, it can reduce nitrites to amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenylaminohexane typically involves the reaction of 2-nitrotoluene with hexanedial. The process begins with the condensation of 2-nitrotoluene and hexanedial in the presence of sodium carbonate, forming an intermediate compound, 1-[2-(hexylamino)phenyl]propanone. This intermediate is then hydrolyzed under acidic conditions (using sulfuric acid) to yield the final product, 2-Nitrophenylaminohexane .
Industrial Production Methods: Industrial production of 2-Nitrophenylaminohexane follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. Safety measures are crucial due to the compound’s toxicity and potential hazards during synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenylaminohexane undergoes several types of chemical reactions, including:
Reduction: It can reduce carbonyl compounds (ketones and aldehydes) to their corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halides.
Hydrolysis: Under acidic conditions, it can hydrolyze to form various intermediates.
Common Reagents and Conditions:
Reduction: Commonly uses hydrogen gas or hydride donors like sodium borohydride.
Substitution: Often involves halides and bases like sodium hydroxide.
Hydrolysis: Typically performed with strong acids like sulfuric acid.
Major Products:
Reduction: Produces alcohols from carbonyl compounds.
Substitution: Forms substituted derivatives depending on the halide used.
Hydrolysis: Generates intermediate compounds that can be further processed.
Scientific Research Applications
2-Nitrophenylaminohexane has diverse applications in scientific research:
Chemistry: Used as a reducing agent in organic synthesis, facilitating the conversion of carbonyl compounds to alcohols.
Biology: Investigated for its potential in reducing nitrites to amines, which can be useful in various biochemical pathways.
Medicine: Explored for its potential in drug synthesis and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism by which 2-Nitrophenylaminohexane exerts its reducing effects involves the transfer of electrons to the target molecule, facilitating the reduction process. The molecular targets include carbonyl groups in ketones and aldehydes, which are converted to alcohols. The pathways involved in these reactions are typically catalytic, involving intermediate complexes that stabilize the transition states .
Comparison with Similar Compounds
2-Nitrophenylhydrazine: Another nitrophenyl derivative used in similar reduction reactions.
2-Nitroaniline: Used in the synthesis of dyes and pigments, sharing some chemical properties with 2-Nitrophenylaminohexane.
2-Nitrobenzylamine: Employed in organic synthesis for various reduction and substitution reactions
Uniqueness: 2-Nitrophenylaminohexane is unique due to its specific structure that allows for efficient reduction of carbonyl compounds and nitrites.
Properties
IUPAC Name |
1-[(E)-(2-nitrophenyl)methylideneamino]imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16)/b11-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULJCJZKZXOFQZ-VZUCSPMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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